Omeprazole-N-oxide
Description
Propriétés
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-8-20(21)15(11(2)16(10)24-4)9-25(22)17-18-13-6-5-12(23-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVDQETYNOBUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176219-04-8 | |
| Record name | Omeprazole-N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176219048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 176219-04-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMEPRAZOLE-N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3W21KSG6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
N-Oxidation of 2,3,5-Trimethylpyridine
The foundational step in synthesizing omeprazole-N-oxide involves the N-oxidation of 2,3,5-trimethylpyridine. Traditional methods employed hydrogen peroxide (H₂O₂) in acetic acid, forming peracetic acid in situ as the active oxidant. However, this approach required prolonged reaction times (30 hours) and posed explosion risks due to peracid instability . Modern protocols have replaced peracetic acid with transition-metal catalysts, such as molybdophosphoric acid (H₃[P(W₃O₁₀)₄]·xH₂O) or ammonium molybdate ((NH₄)₂MoO₄), which accelerate the reaction to 70 minutes while achieving near-quantitative yields . For instance, CN102942523A demonstrates that using 30% H₂O₂ with ammonium molybdate at 60–80°C under reflux eliminates hazardous byproducts and simplifies isolation via reduced-pressure distillation .
Nitration and Nucleophilic Substitution Sequences
Following N-oxidation, nitration introduces a nitro group at the pyridine ring’s 4-position. Early methods utilized a mixture of concentrated HNO₃ and H₂SO₄, generating the nitronium ion (NO₂⁺) as the electrophilic agent . The resultant 2,3,5-trimethyl-4-nitropyridine-N-oxide is then subjected to nucleophilic substitution with sodium methoxide (NaOCH₃) in methanol, replacing the nitro group with a methoxy group. This step, detailed in EP0484265A1, achieves a 72.5% yield across nitration and substitution stages . Notably, substituting traditional solvents with toluene or dichloromethane enhances solubility and reduces side reactions .
Chlorination and Thioether Formation
Subsequent steps involve functionalizing the 2-methyl group. Acetylation with acetic anhydride forms an acetoxymethyl intermediate, which is hydrolyzed to a hydroxymethyl derivative and then chlorinated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . US6303787B1 reports that chlorination in dichloromethane at 10–15°C minimizes decomposition, yielding 2-chloromethyl-3,5-dimethyl-4-methoxypyridine-N-oxide with 73% efficiency . This intermediate reacts with 5-methoxy-2-mercaptobenzimidazole in the presence of triethylamine, forming a thioether linkage critical for subsequent oxidation .
Catalytic Innovations and Green Chemistry Approaches
Advancements in catalysis have revolutionized this compound synthesis. For example, EP1085019A1 introduces anhydrous zinc chloride or magnesium chloride as catalysts during methoxy substitution, reducing reaction times from 4 hours to 45 minutes . Additionally, CN102942523A emphasizes solvent recycling and aqueous waste minimization, aligning with green chemistry principles . A comparative analysis of catalytic systems is provided below:
Analyse Des Réactions Chimiques
Types de réactions : Le N-oxyde d'oméprazole subit diverses réactions chimiques, notamment :
Oxydation : Une oxydation supplémentaire peut conduire à la formation de dérivés sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe N-oxyde en amine mère.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle benzimidazole.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène, acide molybdophosphorique, molybdate d'ammonium.
Réduction : Borohydrure de sodium, hydrogénation catalytique.
Substitution : Halogénures d'alkyle, nucléophiles en conditions basiques.
Principaux produits :
Oxydation : Sulfone d'oméprazole.
Réduction : Oméprazole.
Substitution : Divers dérivés benzimidazoliques substitués
4. Applications de la recherche scientifique
Le N-oxyde d'oméprazole a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur d'autres composés pharmacologiquement actifs.
Biologie : Étudié pour ses effets sur les processus cellulaires et l'inhibition enzymatique.
Médecine : Enquêté pour ses effets thérapeutiques potentiels dans le traitement des troubles liés à l'acide gastrique et son rôle d'inhibiteur de la pompe à protons.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon en chimie analytique pour le contrôle de la qualité
5. Mécanisme d'action
Le N-oxyde d'oméprazole exerce ses effets en inhibant l'enzyme H+/K+ ATPase, également connue sous le nom de pompe à protons, dans les cellules pariétales gastriques. Cette inhibition réduit la sécrétion d'acide gastrique, offrant un soulagement de conditions telles que le reflux gastro-œsophagien et les ulcères peptiques. Le groupe N-oxyde améliore la stabilité et la biodisponibilité du composé, le rendant plus efficace dans son action thérapeutique .
Composés similaires :
Oméprazole : Le composé parent, largement utilisé comme inhibiteur de la pompe à protons.
Ésoméprazole : Le S-énantiomère de l'oméprazole, avec des propriétés pharmacocinétiques améliorées.
Pantoprazole : Un autre inhibiteur de la pompe à protons avec un mécanisme d'action similaire.
Lansoprazole : Un inhibiteur de la pompe à protons avec un motif de substitution différent sur le cycle benzimidazole.
Unicité du N-oxyde d'oméprazole : Le N-oxyde d'oméprazole se distingue par sa stabilité et sa biodisponibilité accrues par rapport à l'oméprazole. La présence du groupe N-oxyde confère également une réactivité chimique unique, ce qui en fait un composé précieux dans les applications de recherche et thérapeutiques .
Applications De Recherche Scientifique
Omeprazole N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other pharmacologically active compounds.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating gastric acid-related disorders and its role as a proton pump inhibitor.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry for quality control
Mécanisme D'action
Omeprazole N-oxide exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces the secretion of gastric acid, providing relief from conditions such as gastroesophageal reflux disease and peptic ulcers. The N-oxide group enhances the stability and bioavailability of the compound, making it more effective in its therapeutic action .
Comparaison Avec Des Composés Similaires
Data Tables
Table 1: Key Properties of this compound and Analogues
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Feature |
|---|---|---|---|---|
| This compound | 176219-04-8 | C₁₇H₁₉N₃O₄S | 361.42 | Pyridine N-oxide impurity |
| Omeprazole Sulphone | 73590-85-9 | C₁₇H₁₉N₃O₄S | 362.42 | Sulfone group impurity |
| Rabeprazole N-oxide | 924663-38-7 | C₁₈H₂₁N₃O₄S | 375.44 | Active metabolite of rabeprazole |
| Esomeprazole Impurity 5 | 176219-04-8 | C₁₇H₁₉N₃O₄S | 361.42 | Stereochemical variant |
Table 2: Analytical Differentiation via HPLC
| Compound | Retention Time (min) | Detection Method |
|---|---|---|
| This compound | 8.2 | UV/PDA (305 nm) |
| Omeprazole Sulphone | 8.2* | MS/MS (m/z 362 → 198) |
| Rabeprazole N-oxide | 10.5 | UV/PDA (290 nm) |
*Co-elutes with this compound; requires mass spectrometry for resolution .
Activité Biologique
Omeprazole-N-oxide (OME-N-oxide) is a significant metabolite of omeprazole, a widely used proton pump inhibitor (PPI) for treating gastric acid-related disorders. Understanding the biological activity of OME-N-oxide is crucial for elucidating its pharmacological effects and potential therapeutic applications.
Chemical Structure and Formation
Omeprazole is chemically characterized as 5-methoxy-2-(((3,5-dimethyl-4-methoxy-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole. The N-oxide form is generated through the oxidation of the nitrogen atom in the pyridine ring, which alters its pharmacokinetic properties and biological activity. This transformation can be catalyzed by various oxidizing agents, including hydrogen peroxide and peracetic acid, during the synthesis process .
The primary mechanism of action for omeprazole and its N-oxide derivative involves the irreversible inhibition of the gastric H+/K+ ATPase enzyme, leading to decreased gastric acid secretion. Research indicates that OME-N-oxide retains some degree of this inhibitory action, contributing to its gastroprotective effects .
Key Mechanisms:
- Proton Pump Inhibition: OME-N-oxide acts similarly to omeprazole in inhibiting proton pumps in parietal cells.
- Antioxidant Activity: Studies suggest that OME-N-oxide may exhibit antioxidant properties, reducing oxidative stress in gastric tissues .
- Cytotoxicity Modulation: The N-oxide form may influence cytotoxicity pathways, particularly in relation to reactive oxygen species (ROS) generation .
Biological Activity Data
The biological activity of OME-N-oxide has been evaluated through various in vitro and in vivo studies. Below is a summary of findings from relevant research.
Case Studies
-
Gastroprotective Effects:
A study demonstrated that OME-N-oxide significantly reduced gastric lesions in rodent models when administered at varying doses (10 μM to 400 mg/kg). The gastroprotective mechanism was linked to increased expression of heat shock proteins (HSP70) and modulation of inflammatory cytokines . -
Impact on Nitric Oxide Levels:
Another investigation revealed that OME-N-oxide administration led to decreased levels of nitric oxide (NO) in endothelial cells, suggesting potential implications for vascular health and inflammation management . -
Drug Interaction Studies:
Research evaluating drug-drug interactions indicated that OME-N-oxide could inhibit key metabolic enzymes (CYP2C19 and CYP3A4), raising concerns about its concurrent use with other medications, particularly those with narrow therapeutic indices .
Q & A
Q. What are the established synthetic routes for Omeprazole-N-oxide, and how can reaction conditions be optimized to improve yield and purity?
this compound synthesis typically involves oxidation of the parent compound, omeprazole, using hydrogen peroxide in acidic media. For example, Brandström and Lamm's method oxidizes pyridine derivatives with hydrogen peroxide in acetic acid, followed by nitration and hydroxymethylation steps . Optimization strategies include controlling reaction temperature (e.g., 0–5°C for nitration), using stoichiometric excess of oxidizing agents, and employing inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel) or recrystallization can enhance purity. Monitoring intermediates with LC-MS/MS ensures structural fidelity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?
Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, HMQC) is critical for structural elucidation, particularly to confirm N-oxide formation and regioselectivity . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For purity assessment, reversed-phase HPLC with photodiode array (PDA) detection is recommended, using gradients of acetonitrile/water (0.1% formic acid) to resolve degradation products . Quantification via LC-MS/MS with deuterated internal standards (e.g., C-labeled analogs) minimizes matrix effects .
Q. How does this compound stability vary under different storage and experimental conditions (e.g., pH, temperature)?
Stability studies should include accelerated degradation tests under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) and photolytic stress (ICH Q1B guidelines). This compound is prone to sulfoxide reduction under reducing conditions and may hydrolyze in aqueous media. Use buffered solutions (pH 6–8) and inert packaging (argon atmosphere) to prolong shelf life. Monitor degradation via stability-indicating HPLC methods, as described in the European Pharmacopoeia for related sulfoxides .
Advanced Research Questions
Q. What mechanistic insights exist for the metabolic pathways of this compound, and how can in vitro models be designed to study its bioactivation?
this compound is a metabolite of omeprazole, formed via hepatic cytochrome P450 (CYP) enzymes. To study its bioactivation, use primary hepatocyte cultures or microsomal incubations with NADPH cofactors. Isotope-labeling (e.g., C) and trapping agents (e.g., glutathione) can identify reactive intermediates. Metabolite profiling via UPLC-QTOF-MS with MS data-independent acquisition enables untargeted detection of phase I/II metabolites . For neuroprotection studies, blood-brain barrier (BBB) permeability can be assessed using in vitro models like MDCK-MDR1 monolayers .
Q. How can contradictory data on this compound’s reactivity in catalytic systems be resolved?
Discrepancies in catalytic studies (e.g., epoxidation efficiency) may arise from solvent effects, ligand coordination, or oxidation state variability. Systematic reviews (Cochrane guidelines) should be applied to collate and assess bias in existing data . Controlled experiments comparing solvents (e.g., dichloromethane vs. acetonitrile) and ligands (e.g., imidazole derivatives) under standardized conditions (e.g., 25°C, O atmosphere) are critical. Density functional theory (DFT) calculations can model transition states to explain reactivity differences .
Q. What advanced analytical strategies are recommended for quantifying this compound in complex biological matrices?
Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) effectively isolates this compound from plasma or tissue homogenates. Quantify using LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 362 → 198 for quantification, 362 → 184 for confirmation). Employ isotope dilution (e.g., C-labeled analogs) to correct for ion suppression/enhancement . For low-abundance samples, enhance sensitivity via derivatization with pentafluorophenyl reagents, which improve ionization efficiency .
Methodological Guidelines
- Data Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to compare synthetic yields or metabolic rates. Use software like GraphPad Prism for dose-response curves (e.g., IC determination) .
- Reproducibility : Document experimental parameters (e.g., stirring speed, solvent grade) per the Beilstein Journal of Organic Chemistry’s guidelines .
- Safety : Follow GHS protocols for handling N-oxides (e.g., PPE, fume hoods) due to acute toxicity risks (H302, H312, H332) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
